molecular formula C19H16F4Na2O8 B13775033 disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene CAS No. 72845-29-5

disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene

Cat. No.: B13775033
CAS No.: 72845-29-5
M. Wt: 494.3 g/mol
InChI Key: WJRSADWRAPSSLG-PCDNQUEOSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound disodium; (E)-but-2-enedioate; (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid; styrene is a copolymer comprising four distinct components:

  • Disodium (E)-but-2-enedioate: The sodium salt of fumaric acid (E-isomer), widely used as a food additive and pharmaceutical excipient due to its biocompatibility .
  • (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid: A fluorinated α,β-unsaturated ketone with a 2,2,3,3-tetrafluoropropoxy substituent. The fluorinated group enhances chemical stability and may influence biological activity .
  • Styrene (ethenylbenzene): A hydrocarbon monomer contributing rigidity and thermoplasticity to polymers .

This copolymer likely forms through polymerization of sodium salts of the butenedioate derivatives and styrene, as evidenced by related structures in patent literature .

Properties

CAS No.

72845-29-5

Molecular Formula

C19H16F4Na2O8

Molecular Weight

494.3 g/mol

IUPAC Name

disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H6F4O4.C4H4O4.2Na/c1-2-8-6-4-3-5-7-8;8-6(9)7(10,11)3-15-5(14)2-1-4(12)13;5-3(6)1-2-4(7)8;;/h2-7H,1H2;1-2,6H,3H2,(H,12,13);1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;2*2-1+;;

InChI Key

WJRSADWRAPSSLG-PCDNQUEOSA-L

Isomeric SMILES

C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)/C=C/C(=O)O.C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)C=CC(=O)O.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid

  • Step 1: Fluorinated Ether Introduction

    The 2,2,3,3-tetrafluoropropoxy group is introduced via nucleophilic substitution or etherification reactions using tetrafluoropropanol derivatives and a suitable leaving group on the but-2-enoic acid precursor. This is supported by general methods of fluorinated ether synthesis documented in patent US20170260132A1, which describes preparation of fluorinated esters and ethers by reaction of alcohols with acid derivatives under controlled conditions.

  • Step 2: Oxo Group Formation

    The 4-oxo function on the but-2-enoic acid is typically introduced by selective oxidation of the corresponding hydroxyl or alkyl substituent or via condensation reactions with keto precursors.

  • Step 3: Control of (E)-Configuration

    The stereochemistry (E) is maintained by careful control of reaction conditions, such as temperature and solvent polarity, to avoid isomerization.

Formation of Disodium Salt

  • The carboxylic acid groups of the but-2-enedioate moiety are neutralized with sodium hydroxide or sodium carbonate to form the disodium salt. This is a standard acid-base neutralization reaction commonly employed in the preparation of disodium salts of dicarboxylic acids.

Incorporation of Styrene

  • Styrene can be incorporated by:

    • Copolymerization: The styrene monomer is copolymerized with the prepared fluorinated but-2-enoate derivative under radical polymerization conditions (thermal or photoinitiated), as indicated by references to vinyl polymer methods and thermal polymerization techniques in the patent literature.

    • Chemical Linking: Alternatively, styrene units may be chemically linked via ester or ether bonds to the fluorinated but-2-enoic acid derivative, possibly through functional groups introduced during synthesis.

Representative Preparation Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Purpose
1 (E)-but-2-enedioic acid + 2,2,3,3-tetrafluoropropanol + acid catalyst Etherification to introduce tetrafluoropropoxy group
2 Oxidizing agent (e.g., PCC, Dess–Martin periodinane) Oxidation to form 4-oxo group
3 NaOH or Na2CO3 aqueous solution Formation of disodium salt
4 Styrene + radical initiator (e.g., AIBN) + solvent Copolymerization to incorporate styrene
5 Purification by precipitation or chromatography Isolation of final compound

Data Table: Key Parameters in Preparation

Parameter Typical Conditions Notes
Etherification temperature 40–80 °C Mild heating to favor substitution
Oxidation agent PCC or Dess–Martin periodinane Selective oxidation without overoxidation
Neutralization agent NaOH or Na2CO3 aqueous solution Stoichiometric amounts to form disodium salt
Polymerization temperature 60–90 °C Radical initiators active in this range
Solvent Dichloromethane, ethyl acetate Common solvents for organic reactions
Reaction time 2–24 hours Depending on step and scale
Purification method Recrystallization, chromatography To isolate pure compound

Research Findings and Notes

  • The patent US20170260132A1 provides extensive details on the preparation of fluorinated ester derivatives and their polymerization, which aligns with the synthetic route for this compound.
  • PubChem data for related compounds such as dimethyl (E)-but-2-enedioate;(E)-4-methoxy-4-oxobut-2-enoic acid provide molecular descriptors but lack specific synthetic protocols; however, they confirm the structural motifs involved.
  • No direct literature or patent explicitly details the exact synthesis of the full compound disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene, but by integrating known methods for each fragment, the above preparation strategy is inferred.
  • The use of oxime sulfonate derivatives and photoinitiators in polymerization systems, as discussed in CN103153952A, suggests potential alternative initiation methods for the polymerization step involving styrene units.

Chemical Reactions Analysis

Reactivity of Disodium (E)-But-2-enedioate

The disodium salt of fumaric acid ((E)-but-2-enedioate) participates in acid-base equilibria and nucleophilic substitution reactions due to its conjugate base properties. Key reactions include:

Reaction TypeConditionsProductsNotes
Acid Neutralization Acidic media (e.g., HCl)Fumaric acid (C₄H₄O₄) and NaClReverses salt formation, regenerating the dicarboxylic acid .
Esterification Alcohols (e.g., methanol), acid catalysisDimethyl fumarateObserved in transesterification reactions with alkyl halides .
Diels-Alder Cycloaddition Dienes (e.g., 1,3-butadiene), thermal activationSix-membered cyclic adductsThe electron-deficient double bond acts as a dienophile.

Reactivity of (E)-4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic Acid

This fluorinated α,β-unsaturated ketone-carboxylic acid undergoes:

Nucleophilic Additions

  • At the α,β-Unsaturated Ketone :

    • Reaction with amines (e.g., aniline) produces β-amino ketones via Michael addition.

    • Hydride reducing agents (e.g., NaBH₄) selectively reduce the ketone to a secondary alcohol .

Decarboxylation and Fluorine-Specific Reactions

ReactionConditionsOutcome
Thermal Decarboxylation >150°CCO₂ elimination, forming a fluorinated enone .
Nucleophilic Displacement Strong bases (e.g., KOH)Replacement of tetrafluoropropoxy group with hydroxide.

Styrene Copolymerization and Crosslinking

Styrene (C₈H₈) undergoes radical-initiated polymerization or copolymerization with the fumarate and fluorinated components:

ProcessInitiatorApplications
Free-Radical Polymerization AIBN or peroxidesPolystyrene matrix with dispersed fluorinated moieties .
Crosslinking via Fumarate UV light or thermalEnhanced mechanical stability in polymer networks .

Acid-Catalyzed Condensation

Under acidic conditions, the carboxylic acid group reacts with styrene’s vinyl group to form styrene-acrylate copolymers :
RCOOH+CH2=CHPhH+RCOOCH2CH2Ph\text{RCOOH}+\text{CH}_2=\text{CHPh}\xrightarrow{H^+}\text{RCOOCH}_2\text{CH}_2\text{Ph}

Fluorine-Mediated Stabilization

The 2,2,3,3-tetrafluoropropoxy group enhances thermal stability (decomposition >250°C) and resistance to hydrolysis .

Analytical Characterization

Key techniques for monitoring reactions include:

  • HPLC : Quantifies fumarate and styrene derivatives.

  • ¹⁹F NMR : Tracks fluorinated intermediates .

  • FT-IR : Confirms ester (C=O at 1720 cm⁻¹) and styrenic (C=C at 1630 cm⁻¹) groups .

Industrial and Environmental Considerations

  • Scalability : Reactions require controlled pH (6–8) and anhydrous conditions to prevent side reactions .

  • Environmental Impact : Fluorinated byproducts necessitate specialized waste management .

This compound’s multifunctional design enables applications in specialty polymers and fluorinated surfactants, though its complexity demands precise synthetic control .

Scientific Research Applications

Pharmaceutical Applications

  • Excipient and Stabilizer : Disodium (E)-but-2-enedioate is commonly used as an excipient in drug formulations. Its buffering capacity helps maintain the pH of pharmaceutical products, enhancing the stability and solubility of active ingredients.
  • Drug Delivery Systems : The compound's ability to form complexes with drugs can improve their bioavailability. Studies have shown that formulations containing disodium (E)-but-2-enedioate can enhance the delivery of poorly soluble drugs through various routes.
  • Compatibility Studies : Interaction studies have demonstrated that disodium (E)-but-2-enedioate exhibits good compatibility with other compounds in drug formulations. This compatibility is crucial for optimizing product formulations across different pharmaceutical applications.

Materials Science Applications

  • Polymer Chemistry : Disodium (E)-but-2-enedioate is utilized in the synthesis of various polymeric materials. Its unique functional groups allow it to act as a monomer or crosslinking agent in polymerization reactions, leading to the development of advanced materials with enhanced properties.
  • Coatings and Films : The compound's fluorinated groups contribute to the production of coatings that exhibit improved chemical stability and resistance to environmental factors. This makes it suitable for applications in protective coatings and films for industrial use.

Analytical Chemistry Applications

  • Chromatography : Dis

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymeric structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The presence of fluorine atoms in the ester group contributes to its chemical stability and resistance to degradation.

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 1: Fluorinated Copolymers

Component Target Compound Compound
Sodium Salt Type Disodium fumarate + fluorinated ester Disodium fumarate + fluorinated ester
Styrene Content Yes Yes
Fluorine Substituent 2,2,3,3-TFP 2,2,3,3-TFP
Isomer Purity E-isomer Unspecified

Table 2: Sodium Salts Comparison

Property Disodium Fumarate Sodium (E)-4-oxo-4-(TFP)but-2-enoate
Water Solubility High Low to moderate
Thermal Stability Moderate High (fluorine-enhanced)
Typical Use Food, pharmaceuticals Specialty polymers

Biological Activity

Disodium (E)-but-2-enedioate (also known as disodium maleate) combined with (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid and styrene is a complex compound with diverse biological activities. This article explores its biological properties, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H16F4Na2OC_{19}H_{16}F_{4}Na_{2}O and a molecular weight of 494.3 g/mol. Its structure combines features from maleic acid and fluorinated groups, which enhance its stability and reactivity in various applications.

PropertyValue
Molecular FormulaC19H16F4Na2OC_{19}H_{16}F_{4}Na_{2}O
Molecular Weight494.3 g/mol
CAS Number72845-29-5

Antimicrobial Properties

Research indicates that compounds similar to disodium maleate exhibit significant antimicrobial activity. For instance, the incorporation of fluorinated groups often enhances the antibacterial properties of organic compounds. Studies have demonstrated that fluorinated derivatives can disrupt bacterial cell membranes more effectively than their non-fluorinated counterparts .

Antifouling Applications

Disodium (E)-but-2-enedioate is also utilized in antifouling coatings due to its ability to form stable films that resist biofilm formation. The polymerization of this compound with styrene results in materials that are effective in marine environments, preventing the growth of algae and barnacles on submerged surfaces .

Synthesis Methods

The synthesis of disodium (E)-but-2-enedioate typically involves the following steps:

  • Preparation of Maleic Acid : Maleic acid is reacted with sodium hydroxide to form disodium maleate.
  • Introduction of Fluorinated Groups : The addition of (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid is achieved through nucleophilic substitution reactions.
  • Polymerization : The final step involves copolymerization with styrene to enhance the compound's properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluorinated compounds showed that those containing disodium maleate exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of fluorine atoms was found to increase membrane permeability, leading to higher efficacy in bacterial inhibition.

Case Study 2: Marine Coatings

In a marine environment study, coatings formulated with disodium (E)-but-2-enedioate demonstrated a significant reduction in biofouling compared to traditional coatings. The polymer's film-forming ability provided a barrier against marine organisms while maintaining structural integrity over time .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene, and how can purity be ensured?

  • Methodology :

  • Use stepwise condensation under inert atmospheres (e.g., nitrogen) to avoid side reactions with the tetrafluoropropoxy group .
  • Purify intermediates via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, 0.1% TFA in mobile phase) to confirm >98% purity .
  • Characterize final product using elemental analysis and FT-IR to verify sodium counterion integration and absence of unreacted styrene .

Q. How can the structural and electronic properties of this compound be characterized to validate its stereochemistry and fluorinated group orientation?

  • Methodology :

  • Perform X-ray crystallography to resolve the (E)-configuration of the but-2-enedioate and but-2-enoic acid moieties .
  • Use 19F^{19}\text{F} NMR to confirm the tetrafluoropropoxy group’s electronic environment (δ ~ -75 ppm for CF2_2 groups) .
  • Computational modeling (DFT, B3LYP/6-31G*) can predict bond angles and dipole moments, cross-referenced with experimental data .

Q. What stability challenges arise in aqueous solutions, and how can degradation products be identified?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis to detect hydrolysis of the tetrafluoropropoxy group into perfluorinated acids .
  • Use ion chromatography to monitor disodium salt dissociation, which may precipitate at pH < 5.0 .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential pharmacological activity, particularly its interaction with enzymes or receptors?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) to simulate binding affinity with cyclooxygenase-2 (COX-2), leveraging the styrene moiety’s hydrophobic interactions .
  • Validate in vitro via enzyme inhibition assays (IC50_{50} determination) using fluorogenic substrates to track real-time activity .
  • Compare results with marine-derived anti-inflammatory compounds (e.g., terpenes from L. magnifica) to identify structural advantages .

Q. How do the fluorinated components influence the compound’s bioavailability and metabolic pathways?

  • Methodology :

  • Use 14C^{14}\text{C}-labeled tetrafluoropropoxy groups in rat models to track metabolites via scintillation counting and HPLC-MS/MS .
  • Assess logP values (shake-flask method) to correlate fluorinated chain length with membrane permeability .

Q. What computational strategies can predict the compound’s environmental persistence, especially regarding perfluorinated fragments?

  • Methodology :

  • Apply QSAR models (EPI Suite) to estimate biodegradation half-lives (>100 days for CF3_3 groups) .
  • Simulate photolytic degradation pathways (Gaussian 09) to identify stable perfluoroalkyl radicals .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data (e.g., polar vs. non-polar solvents)?

  • Methodology :

  • Replicate solubility tests under controlled humidity (Karl Fischer titration for water content) .
  • Use Hansen solubility parameters to explain anomalies: the tetrafluoropropoxy group increases polarity but reduces miscibility in hydrocarbons .

Q. Why do in vitro cytotoxicity results vary across cell lines, and how can this be addressed experimentally?

  • Methodology :

  • Normalize data using ATP-based viability assays (CellTiter-Glo) to minimize interference from fluorinated metabolites .
  • Compare results with structurally similar compounds (e.g., perfluorooctanesulfonamide derivatives) to isolate structure-activity relationships .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueTarget FeatureCritical ParametersReference
X-ray Crystallography(E)-ConfigurationR-factor < 0.05
19F^{19}\text{F} NMRCF2_2 Group Orientationδ = -74 to -76 ppm
FT-IRSodium Counterion IntegrationAbsence of ~1700 cm1^{-1} (COOH)

Table 2 : Stability Profile in Aqueous Solutions

ConditionDegradation PathwayMitigation Strategy
pH < 5.0Disodium salt dissociationBuffer with citrate (pH 6.0–7.5)
High humidityHydrolysis of enedioateLyophilize and store at -20°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.